molecular formula C35H29OP B071675 (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine CAS No. 189274-36-0

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

Cat. No. B071675
CAS RN: 189274-36-0
M. Wt: 496.6 g/mol
InChI Key: RQYTYDOSGVUKHB-UHFFFAOYSA-N
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Description

Phosphines, such as diphenylphosphine , are a class of organophosphorus compounds known for their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . They are often used as ligands in various organic reactions due to their high reactivity .


Molecular Structure Analysis

The molecular structure of phosphines is typically characterized by a phosphorus atom bonded to carbon atoms . The specific molecular structure of “®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine” was not found in the sources I accessed.

Mechanism of Action

Target of Action

It is known that phosphine compounds are often used as ligands in inorganic and organometallic chemistry . They can bind to a variety of metal ions, altering their electronic and steric properties, which can result in different coordination geometries and catalytic behavior .

Mode of Action

The mode of action of this compound is based on its ability to form bonds with other molecules. For instance, phosphines can undergo a process known as hydrophosphinylation, where they add across unsaturated bonds . This process can lead to the formation of new phosphines of various structures

Biochemical Pathways

Phosphorus, a key component of phosphine compounds, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, and membrane function, as well as in the regulation of enzyme activity and signal transduction pathways . It is also involved in the dark phase of photosynthesis, where it functions in ATP synthesis, NADPH production, and is present in several key enzymes .

Pharmacokinetics

The study of pharmacokinetics is crucial in understanding how the compound is processed in the body, its bioavailability, and its potential therapeutic effects .

Result of Action

The ability of phosphine compounds to bind to metal ions and alter their properties can have significant effects on the behavior of these ions, potentially influencing a variety of biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH, oxidation-redox potential, and dissolved oxygen levels can affect the migration and transformation of phosphorus in the environment . .

properties

IUPAC Name

diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYTYDOSGVUKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439136
Record name Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

CAS RN

137769-30-3
Record name Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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